1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol
Description
This fluorinated alcohol (CAS 94159-81-6) features an 11-carbon chain (undecanol) with 17 fluorine atoms substituted at positions 4–11, creating a highly hydrophobic backbone. The substituent at position 1 is a 2-(2-butoxyethoxy)ethoxy group, which introduces polyethylene glycol-like ether linkages. The molecular formula is C₁₉H₂₄F₁₇O₄, and its molecular weight is approximately 740.35 g/mol . The compound exhibits low water solubility but high miscibility with organic solvents, making it valuable in surfactants, coatings, and specialty polymers .
Properties
CAS No. |
94158-61-9 |
|---|---|
Molecular Formula |
C19H23F17O4 |
Molecular Weight |
638.4 g/mol |
IUPAC Name |
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol |
InChI |
InChI=1S/C19H23F17O4/c1-2-3-4-38-5-6-39-7-8-40-10-11(37)9-12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h11,37H,2-10H2,1H3 |
InChI Key |
RAGJTPVWQPJXKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol involves multiple steps, typically starting with the preparation of the fluorinated chain and the butoxyethoxyethoxy group separately. These intermediates are then combined under specific reaction conditions to form the final product . Industrial production methods may involve the use of specialized equipment to handle the fluorinated intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated carbon atoms, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its fluorinated nature, which can enhance the bioavailability of certain drugs.
Mechanism of Action
The mechanism of action of 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol involves its interaction with molecular targets through its fluorinated chain and hydroxyl group. The fluorinated chain can interact with hydrophobic regions of proteins and membranes, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can affect the structure and function of biological molecules, leading to various effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Properties of Target Compound and Analogs
Key Research Findings
Ether-Fluorinated Alcohol (Target Compound): The 2-(2-butoxyethoxy)ethoxy group enhances compatibility with both fluorinated and hydrocarbon matrices, enabling use in hybrid coatings . Demonstrates lower surface tension (18–22 mN/m) compared to non-fluorinated surfactants .
Amino-Substituted Analog (CAS 94159-91-8): The dimethylamino group increases polarity, improving solubility in aqueous systems (up to 5 mg/mL in pH 4–7 buffers) . Used as a pH-responsive surfactant in drug delivery systems .
Dimeric Analog (CAS 93776-02-4) :
- Higher thermal stability (decomposition temperature >300°C) due to extended fluorination and crosslinking .
- Applied in aerospace lubricants for extreme conditions .
Aziridine Derivative (CAS 94159-85-0) :
- The aziridine ring enables polymerization via ring-opening, forming fluorinated elastomers with chemical resistance .
- Used in seals and gaskets for aggressive chemical environments .
Non-Fluorinated Ester (): The laurate ester’s lipophilicity makes it suitable for stabilizing oil-in-water emulsions in cosmetics .
Performance Metrics
Table 2: Comparative Physical Properties
| Property | Target Compound | Amino-Substituted Analog | Dimeric Analog | Aziridine Derivative | Non-Fluorinated Ester |
|---|---|---|---|---|---|
| Water Solubility (mg/L) | <10 | ~5000 | <1 | <5 | Insoluble |
| LogP (Octanol-Water) | 8.2 | 3.5 | 12.1 | 6.8 | 4.9 |
| Thermal Stability (°C) | 250 | 180 | >300 | 220 | 150 |
| Surface Tension (mN/m) | 18–22 | 25–30 | 15–18 | 20–25 | 30–35 |
Biological Activity
The compound 1-[2-(2-butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol (CAS Number: 63512-36-7) is a fluorinated alcohol that has garnered attention for its potential biological activities and applications. This article explores its biological activity through a detailed examination of existing research findings, case studies, and relevant data.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C14H30O4F17 |
| Molecular Weight | 262.386 g/mol |
| Density | 0.92 g/cm³ |
| Boiling Point | 125-127 °C (2 mmHg) |
| Flash Point | 51.3 °C |
Safety and Toxicity
The compound is noted to be irritating to eyes , skin , and the respiratory system . It may also form explosive peroxides under certain conditions. Ingestion can lead to irritation of the digestive tract and may be harmful if swallowed .
Research indicates that fluorinated compounds like this one may interact with biological membranes due to their unique hydrophobic properties. The presence of fluorine atoms can enhance membrane permeability and alter lipid bilayer dynamics. This can affect cellular signaling pathways and potentially lead to various biological responses.
Case Studies
- Cell Proliferation and Apoptosis :
-
Toxicological Assessments :
- In vitro studies have demonstrated that exposure to this compound can lead to alterations in gene expression related to metabolism and stress response pathways. For instance, changes in the expression of genes involved in lipid metabolism were observed when cells were treated with fluorinated alcohols .
- Skin Penetration Studies :
Pharmacological Potential
Given its structure and biological activity profile, there is potential for this compound in pharmacological applications. Its ability to modulate cellular processes could be harnessed for therapeutic purposes in conditions such as cancer or metabolic disorders.
Summary of Key Studies
Conclusion from Research
The biological activity of This compound suggests a multifaceted interaction with biological systems. While its potential as a therapeutic agent warrants further exploration, safety evaluations remain critical due to its irritant properties and potential for systemic effects.
Future Directions
Continued research is necessary to elucidate the full scope of biological activities associated with this compound. Investigations should focus on:
- Long-term toxicity studies.
- Mechanistic studies on cellular signaling pathways.
- Potential therapeutic applications in oncology and metabolic diseases.
Q & A
Q. What are the key considerations for synthesizing this fluorinated ether compound to ensure high purity?
The synthesis of this compound requires careful control of reaction conditions due to its complex fluorinated backbone and ether linkages. Key steps include:
- Etherification : Use anhydrous conditions to prevent hydrolysis of fluorinated intermediates. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) are effective for coupling hydroxyl and ethoxy groups, as demonstrated in similar fluorinated ether syntheses .
- Acid Selection : Trifluoroacetic acid (TFA) may be preferable over HCl to avoid decomposition of fluorinated intermediates during deprotection steps .
- Purification : Column chromatography with gradients of nonpolar to polar solvents (e.g., hexane → ethyl acetate → methanol) can isolate the product from byproducts like oxidized TPP .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- 19F NMR : Critical for confirming the integrity of the heptadecafluorinated chain and detecting unintended defluorination .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for fluorinated regions .
- FT-IR : Identifies hydroxyl (broad ~3200 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups. Compare with spectra of non-fluorinated analogs like diethylene glycol butyl ether for baseline analysis .
Advanced Research Questions
Q. How can researchers address decomposition or side reactions during the synthesis of highly fluorinated alcohols?
- Stabilizing Agents : Introduce chelating agents (e.g., EDTA) to sequester metal impurities that catalyze fluorinated chain degradation .
- Low-Temperature Reactions : Conduct coupling steps at 0°C to minimize thermal decomposition of reactive intermediates .
- Inert Atmosphere : Use argon or nitrogen to prevent oxidation of the hydroxyl group or fluorinated segments .
- Alternative Protecting Groups : Explore silyl ethers (e.g., TBS) for hydroxyl protection, which offer milder deprotection conditions compared to acid-sensitive groups .
Q. What strategies are effective in analyzing the surface-active properties of fluorinated ethers in aqueous systems?
- Surface Tension Measurements : Use a tensiometer to evaluate critical micelle concentration (CMC). Fluorinated chains typically lower surface tension more effectively than hydrocarbon analogs due to their hydrophobicity .
- Dynamic Light Scattering (DLS) : Assess micelle size and stability under varying pH or ionic strength. The compound’s ethoxy groups may enhance water solubility, while fluorinated chains drive self-assembly .
- Langmuir Trough Experiments : Study monolayer formation at air-water interfaces to quantify packing density and thermodynamic stability .
Q. How does the fluorinated chain influence the compound’s reactivity in catalytic or photochemical applications?
- Electron-Withdrawing Effects : The perfluorinated segment increases electrophilicity at the hydroxyl group, making it more reactive in esterification or etherification reactions compared to non-fluorinated analogs .
- UV Stability : Fluorinated compounds often exhibit resistance to UV degradation, enabling applications in photolithography or coatings. Validate via accelerated UV exposure tests with HPLC monitoring .
Methodological Guidance for Data Contradictions
Q. How should researchers resolve discrepancies in reported solubility or stability data for fluorinated ethers?
- Systematic Solvent Screening : Test solubility in fluorophilic solvents (e.g., perfluorooctane) and polar aprotic solvents (e.g., DMSO) to identify optimal conditions .
- Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen vs. air to assess oxidative decomposition thresholds .
- Cross-Validation : Compare results with structurally related compounds, such as 2-(2-butoxyethoxy)ethanol, adjusting for fluorination-induced hydrophobicity .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
